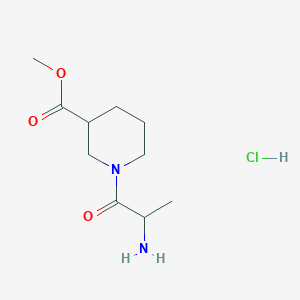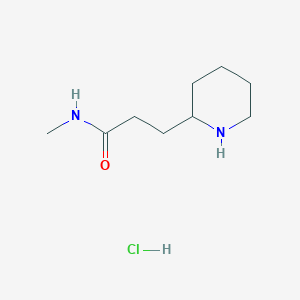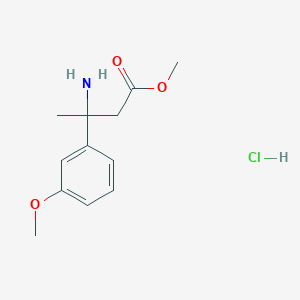
2,3-Diamino-1-phenylbutan-1-ol dihydrochloride
Übersicht
Beschreibung
2,3-Diamino-1-phenylbutan-1-ol dihydrochloride (DAPB-Cl) is an organic compound belonging to the class of aminoalcohols. It is an important intermediate in the synthesis of biologically active compounds, such as pharmaceuticals, agrochemicals, and dyes. DAPB-Cl is a colorless solid, soluble in water and common organic solvents, and has a melting point of about 130°C.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Photophysics
- Metal-to-Ligand Charge Transfer (MLCT) Excited States : The study on cuprous bis-phenanthroline compounds, including analogs disubstituted with alkyl or aryl groups, reveals insights into MLCT excited states, showcasing the stability and photophysical properties of these compounds. This research is crucial for understanding the electronic structure and potential applications in light-emitting devices and photocatalysis (Scaltrito et al., 2000).
Toxicology and Environmental Health
- Toxicology of Herbicides : Analysis of global trends in the study of herbicide toxicity, including 2,4-Dichlorophenoxyacetic acid (a herbicide different from the queried compound), offers insights into environmental and occupational risks, neurotoxicity, and resistance to herbicides. Such studies are vital for evaluating the safety and environmental impact of chemical compounds (Zuanazzi et al., 2020).
Proteostasis in Disease Management
- 4-Phenylbutyric Acid and Proteostasis : Though not directly related to 2,3-Diamino-1-phenylbutan-1-ol dihydrochloride, research on 4-Phenylbutyric acid (a different compound) provides insight into the management of proteostasis. This compound acts as a chemical chaperone to prevent protein misfolding and alleviate endoplasmic reticulum stress, highlighting the potential therapeutic effects in various pathologies, including neurological disorders (Kolb et al., 2015).
Pyruvate Dehydrogenase Deficiency
- Management of Metabolic Deficiencies : Discussions on the management of pyruvate dehydrogenase deficiency highlight the use of compounds like phenylbutyrate for treatment, underscoring the importance of chemical compounds in managing metabolic disorders. This review points out the need for careful consideration of treatment options, including the potential side effects of compounds used in therapy (Finsterer, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3-diamino-1-phenylbutan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.2ClH/c1-7(11)9(12)10(13)8-5-3-2-4-6-8;;/h2-7,9-10,13H,11-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKKOVCRKYEAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C1=CC=CC=C1)O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diamino-1-phenylbutan-1-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Oxa-4-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435510.png)

![methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435512.png)




![[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1435522.png)
![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1435523.png)

![2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435525.png)
